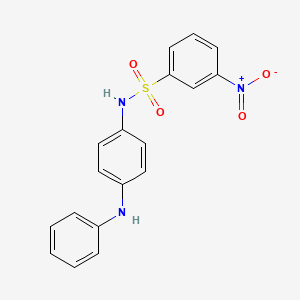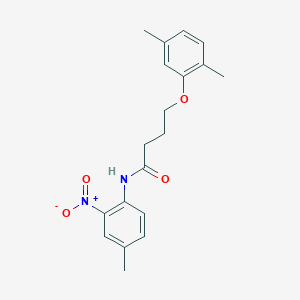
4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone substituted with a 2,5-dimethylphenoxy group and a 4-methyl-2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide typically involves a multi-step process:
Formation of 2,5-dimethylphenoxy group: This can be achieved by reacting 2,5-dimethylphenol with an appropriate halogenated compound under basic conditions.
Formation of 4-methyl-2-nitrophenyl group: This involves nitration of 4-methylphenol followed by further functionalization.
Coupling Reaction: The final step involves coupling the 2,5-dimethylphenoxy group with the 4-methyl-2-nitrophenyl group using a suitable coupling agent such as carbodiimide under controlled conditions to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization, and quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide can undergo various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy and nitrophenyl derivatives.
Applications De Recherche Scientifique
4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-dimethylphenoxy)-N-(4-methylphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(2,5-dimethylphenoxy)-N-(4-nitrophenyl)butanamide: Lacks the methyl group on the phenyl ring, which may influence its chemical properties.
Uniqueness
4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is unique due to the presence of both the 2,5-dimethylphenoxy and 4-methyl-2-nitrophenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-7-9-16(17(11-13)21(23)24)20-19(22)5-4-10-25-18-12-14(2)6-8-15(18)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUSZPCSAZDZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCOC2=C(C=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-PHENYL-13-THIAZOL-2-YL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE](/img/structure/B5003728.png)
![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
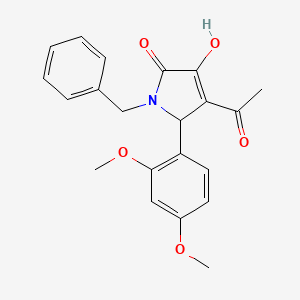
![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)
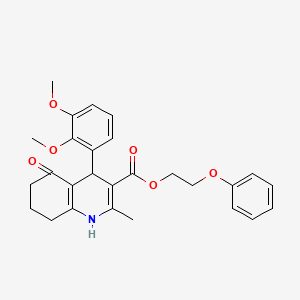
![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)
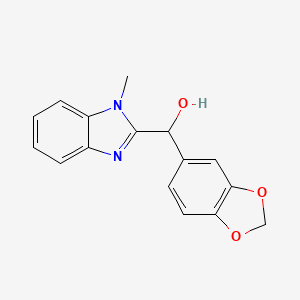
![N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5003780.png)

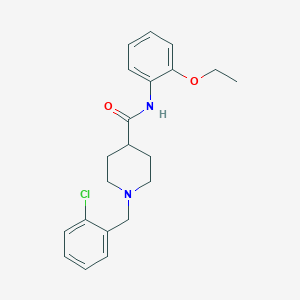
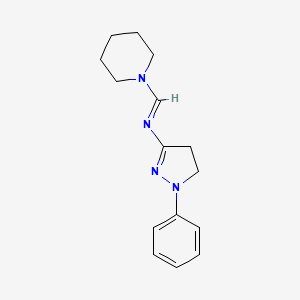
![(Z)-4-[3-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B5003815.png)
